molecular formula C9H9F3N2OS B1302492 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide CAS No. 265314-18-9

3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide

Cat. No.: B1302492
CAS No.: 265314-18-9
M. Wt: 250.24 g/mol
InChI Key: HNSCPXKBKQVXMY-UHFFFAOYSA-N
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Description

3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide is a chemical compound with the molecular formula C9H7F3N2OS It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide typically involves the reaction of 3-(trifluoromethyl)pyridine-2-carboxylic acid with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thioamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide can undergo various types of chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its thioamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)pyridine-2-carboxylic acid: A precursor in the synthesis of the target compound.

    2-(Trifluoromethyl)pyridine: Shares the trifluoromethyl-pyridine core structure.

    Thioacetamide: Contains the thioamide functional group.

Uniqueness

3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide is unique due to the combination of its trifluoromethyl-pyridine core and thioamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]propanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2OS/c10-9(11,12)6-2-1-4-14(8(6)15)5-3-7(13)16/h1-2,4H,3,5H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSCPXKBKQVXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(F)(F)F)CCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372604
Record name 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265314-18-9
Record name 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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